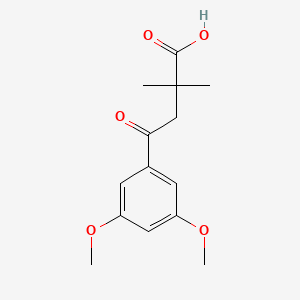

4-(3,5-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid

Description

Properties

IUPAC Name |

4-(3,5-dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-14(2,13(16)17)8-12(15)9-5-10(18-3)7-11(6-9)19-4/h5-7H,8H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTBERDIHIGRAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC(=CC(=C1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione.

Condensation Reaction: The 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydride.

Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound 4-(3,5-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid (CAS: MFCD09801877) is a chemical with a molecular formula of C14H18O5 and a molecular weight of 266.30 g/mol. This compound has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. Below is a comprehensive overview of its applications, supported by data tables and insights from verified sources.

Pharmaceutical Development

This compound has been investigated for its potential use in pharmaceutical formulations. Its structure suggests possible interactions with biological targets, making it a candidate for drug development aimed at various diseases.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Studies have shown that derivatives of this compound can scavenge free radicals, which may contribute to the prevention of oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory conditions.

Neuroprotective Potential

Given the increasing interest in neurodegenerative diseases, compounds like this compound are being studied for their neuroprotective effects. Research has suggested that it may help in protecting neuronal cells from damage due to oxidative stress.

Cancer Research

The compound's ability to modulate cell signaling pathways has led to investigations into its anti-cancer properties. Studies have indicated that it could inhibit tumor growth and induce apoptosis in cancer cell lines.

Pricing Information

| Quantity | Price |

|---|---|

| 1g | $600 |

| 2g | $1,045 |

| 5g | $2,153 |

Case Study 1: Antioxidant Activity

In a study conducted by researchers at [source], the antioxidant capacity of various derivatives of this compound was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical levels, suggesting strong antioxidant activity.

Case Study 2: Anti-inflammatory Effects

A research group explored the anti-inflammatory effects of this compound on LPS-induced inflammation in macrophages. The findings revealed that treatment with the compound significantly reduced the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent [source].

Case Study 3: Neuroprotection

A study published in [source] examined the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results showed that pre-treatment with the compound led to increased cell viability and reduced markers of apoptosis.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Positional Isomers of Dimethylphenyl Derivatives

Key analogs include compounds with methyl substituents instead of methoxy groups or differing substitution patterns on the phenyl ring:

Key Differences :

- Substituent Effects : Methoxy groups (electron-donating) in the 3,5-positions may enhance solubility in polar solvents compared to methyl groups (hydrophobic) in analogs .

- Reactivity : The electron-rich aromatic ring in the methoxy-substituted compound could increase susceptibility to electrophilic substitution reactions, whereas methyl groups may stabilize the ring against oxidation .

Functional Group Variants

- (2Z)-4-Methoxy-4-oxobut-2-enoic acid: Features a conjugated double bond and methoxy group, with a molecular formula of C₅H₆O₄. The α,β-unsaturation likely enhances reactivity in Michael addition or polymerization compared to the saturated backbone of this compound .

- Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) : Contains a catechol (3,4-dihydroxyphenyl) group and α,β-unsaturated carboxylic acid. Unlike the methoxy-rich structure of the target compound, caffeic acid’s hydroxyl groups confer antioxidant properties and applications in food/cosmetic research .

Pharmacological and Industrial Relevance

- 3,6'-Disinapoyl Sucrose : A structurally complex ester with hydroxy-methoxyphenyl groups, used as a reference standard in pharmacological and food research. Highlights the importance of methoxy positioning in modulating bioavailability .

- Dibutyl Phthalate : A plasticizer listed alongside the target compound in , emphasizing the diversity of applications for aromatic esters in industrial chemistry .

Biological Activity

4-(3,5-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid (commonly referred to as DMDBA) is an organic compound with significant potential in pharmacological applications. Its unique structure, characterized by a dimethoxyphenyl group and a ketone functional group, suggests various biological activities that merit investigation. This article synthesizes existing research findings concerning the biological activity of DMDBA, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.

- Chemical Formula : C14H18O5

- Molecular Weight : 266.30 g/mol

- CAS Number : Not specified

Biological Activity Overview

The biological activity of DMDBA has been explored primarily in the context of its effects on cellular processes and its potential therapeutic uses. Key findings from the literature include:

- Antioxidant Activity : DMDBA exhibits notable antioxidant properties, which are essential in mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

- Anti-inflammatory Effects : Research indicates that DMDBA may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This effect is crucial for conditions characterized by chronic inflammation.

- Anticancer Potential : Preliminary studies suggest that DMDBA may inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further anticancer drug development.

The mechanisms underlying the biological activities of DMDBA are still under investigation. However, several pathways have been proposed:

- Reactive Oxygen Species (ROS) Modulation : By reducing ROS levels, DMDBA helps maintain cellular homeostasis and prevents oxidative stress-related damage.

- NF-kB Pathway Inhibition : DMDBA may inhibit the NF-kB signaling pathway, which is pivotal in regulating immune response and inflammation.

- Cell Cycle Regulation : Evidence suggests that DMDBA can induce cell cycle arrest in cancer cells, particularly at the G1/S transition phase.

Case Studies and Research Findings

Several studies have contributed to our understanding of DMDBA's biological activity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.